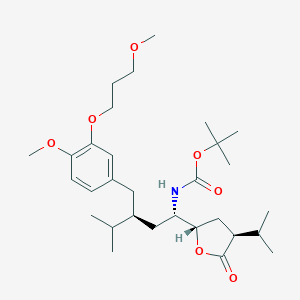

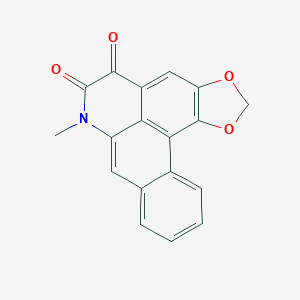

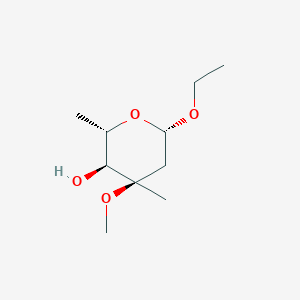

![molecular formula C15H37N3O7P2 B132686 Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate CAS No. 116057-57-9](/img/structure/B132686.png)

Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate

Übersicht

Beschreibung

The research on triazanium phosphates and related compounds has led to the discovery of various molecular structures and chemical properties. These compounds are characterized by their triazolium-phane structures, which have shown a high selectivity for tetrahedral oxyanions in polar media . The selectivity is influenced by the solvent and is less pronounced in acetonitrile. Theoretical calculations and 1H NMR spectroscopy have been used to analyze the host–guest interactions, revealing the importance of hydrogen bonding in these interactions .

Synthesis Analysis

The synthesis of these compounds involves innovative approaches, such as the tetraalkylation of a macrocycle prepared via click chemistry . Other methods include heating 1,3,5-trimethylbiuret with trichloromethyldichlorophosphine in the presence of triethylamine to obtain derivatives like 2-trichloromethyl-1,3,5-trimethyl-1,3,5-triaza-2λ^3-phosphorine-4,6-dione . These methods have been successful in yielding the desired compounds with good efficiency.

Molecular Structure Analysis

X-ray diffraction analyses have been pivotal in determining the molecular structures of these compounds. For instance, the structure of tricyclic phosphoranes resulting from the reaction of 2-methyl-5-phenyl-2H-1,2,4,3λ^3-triazaphosphole with o-heterodienyl-phenols has been proposed based on NMR data . Similarly, the solid-state characterization of a 2-trihalomethyl-1,3,5-trimethyl-1,3,5-triaza-2λ^3-phosphorine-4,6-dione derivative has been achieved, revealing an envelope conformation with phosphorus out of the plane of the other atoms .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with reactions involving oxidative additions, intramolecular additions, and insertions into P-H bonds . For example, the reaction of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ^4-phosphorinan-4,6-dione with aldehydes results in the insertion of the C(:O) group of the aldehyde into the P-H bond . These reactions have led to the formation of various derivatives with unique properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazanium phosphates and related compounds are closely linked to their molecular structures. The presence of hydrogen bonds, as observed in X-ray crystal structure analyses and NMR spectroscopy, plays a significant role in the stability and reactivity of these compounds . The solvent-dependent selectivity for tetrahedral oxyanions also highlights the importance of the medium in determining the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications : One study focused on synthesizing novel phosphate derivatives by phosphorylation reactions. This synthesis showed promising applications in enhancing thermal stability and flame retardant properties in various compounds, suggesting potential uses in material sciences (Zheng et al., 2014).

Ligand in Catalytic Reactions : Another research explored using a cyclic hydrogen phosphate as a chiral ligand in palladium-catalyzed hydroxycarbonylation of styrene. This implies its utility in facilitating specific chemical reactions, which could be beneficial in pharmaceutical and chemical manufacturing processes (Jiang et al., 2004).

Flame Retardant Applications : A study synthesized flame-retardant phosphaphenanthrene derivatives with high phosphorus content, indicating its application in enhancing fire safety in various materials (Yu, 2002).

Biomedical Applications : In the field of biomedical research, a study reported the preparation of activated carbons with high surface acidity and microporosity, useful in medical applications such as drug delivery systems or biomedical implants (Liu et al., 2013).

Organic Synthesis : The synthesis of novel phosphorus-containing compounds for potential use in organic synthesis was investigated in another study, showing the diversity of chemical reactions and products that can be obtained using these phosphates (Ali et al., 2019).

Material Science : Research on synthesizing a novel caged bicyclic phosphate flame retardant highlighted its potential application in improving the fire resistance of materials (Yu, 2002).

Eigenschaften

IUPAC Name |

triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3/b14-9+,15-11+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWRJNPTNZUHOV-VLCVYXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Farnesyl Pyrophosphate (ammonium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

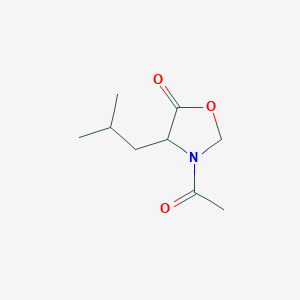

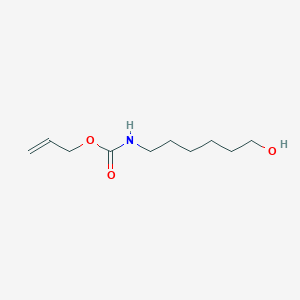

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

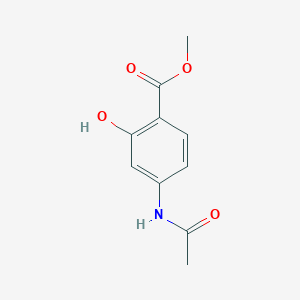

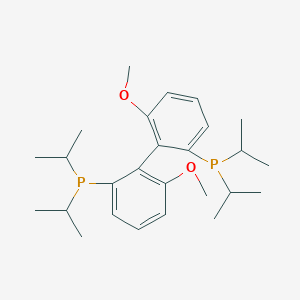

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

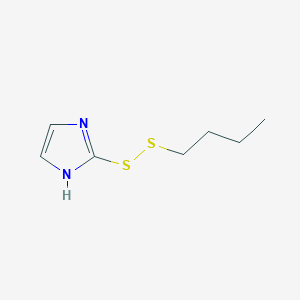

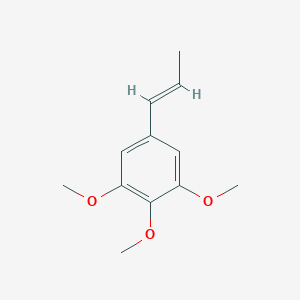

![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)